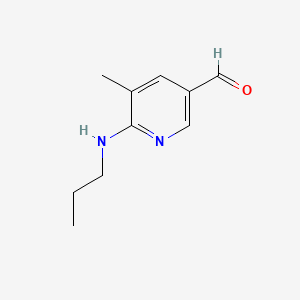

5-Methyl-6-(propylamino)nicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-6-(propylamino)nicotinaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.235. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Recent studies have indicated that derivatives of nicotinaldehyde compounds, including 5-Methyl-6-(propylamino)nicotinaldehyde, exhibit neuroprotective effects. These compounds have been shown to inhibit specific enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. For instance, a study highlighted the effectiveness of certain nicotinaldehyde derivatives in reducing neuroinflammation and promoting neurogenesis, demonstrating their potential as therapeutic agents for neurodegenerative conditions .

Antiviral Activity

Another significant application is in the field of virology. Compounds similar to this compound have been investigated for their ability to inhibit viral replication. Specifically, they target the M2 proton channel of influenza viruses, which is crucial for viral entry and uncoating within host cells. This mechanism suggests a promising avenue for developing antiviral therapies against drug-resistant strains of influenza .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of this compound can be accomplished through various chemical reactions involving substituted pyridine derivatives. The reaction mechanisms often involve nucleophilic attacks and condensation reactions, which can be optimized for higher yields. For example, utilizing diisopropylzinc in conjunction with aldehyde substrates has shown effective results in achieving desired products with good selectivity .

| Reaction Type | Substrate | Reagents Used | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | This compound | Diisopropylzinc | 74% |

| Condensation Reaction | Various aldehydes | Silica chromatography | Varies |

Case Studies

Case Study 1: Neuroprotective Effects

In a controlled study examining the effects of nicotinaldehyde derivatives on neuronal cells, it was found that treatment with this compound significantly reduced the production of pro-inflammatory markers in LPS-treated glial cells. This suggests a potential role in mitigating neuroinflammatory responses, which are critical in the pathology of Alzheimer's disease .

Case Study 2: Antiviral Efficacy

A recent investigation into the antiviral properties of nicotinaldehyde derivatives revealed that compounds structurally related to this compound effectively inhibited the M2 proton channel activity in influenza A virus models. The study reported IC50 values indicating potent antiviral activity, making these compounds suitable candidates for further development as antiviral therapeutics .

Eigenschaften

CAS-Nummer |

1355232-54-0 |

|---|---|

Molekularformel |

C10H14N2O |

Molekulargewicht |

178.235 |

IUPAC-Name |

5-methyl-6-(propylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O/c1-3-4-11-10-8(2)5-9(7-13)6-12-10/h5-7H,3-4H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

FEYFITUHZPODNL-UHFFFAOYSA-N |

SMILES |

CCCNC1=NC=C(C=C1C)C=O |

Synonyme |

5-Methyl-6-(propylaMino)nicotinaldehyde |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.